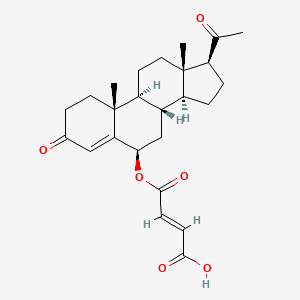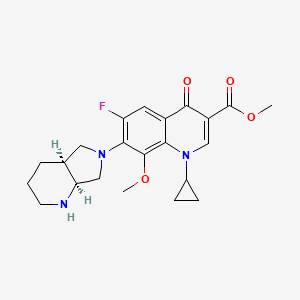
Moxifloxacinmethylester
Übersicht
Beschreibung
Moxifloxacin Methyl Ester is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is characterized by its molecular formula C22H26FN3O4 and a molecular weight of 415.46 . Moxifloxacin Methyl Ester is primarily studied for its potential pharmacological properties and its role as an impurity in the synthesis of Moxifloxacin .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Moxifloxacinmethylester: Derivate wurden synthetisiert, um der bakteriellen Resistenz entgegenzuwirken. Diese Derivate zeigen eine signifikante antibakterielle Aktivität gegen eine Vielzahl von grampositiven und gramnegativen Bakterien. Beispielsweise zeigten einige Derivate im Vergleich zu Moxifloxacin eine verbesserte Aktivität gegen S. typhi, P. mirabilis, P. aeruginosa, S. flexneri und B. subtilis .
Antifungale Wirksamkeit
Neben den antibakteriellen Eigenschaften haben bestimmte Moxifloxacin-Ester-Derivate eine verbesserte antifungale Aktivität gezeigt. Sie wurden gegen Pilze wie F. solani und T. rubrum getestet und zeigten eine bessere antifungale Aktivität als die Stammverbindung .
Enzymatische Hemmung
Die synthetisierten Moxifloxacin-Ester-Derivate wurden auch auf ihre enzymatische Aktivität gegen Enzyme wie Urease und Carboanhydrase untersucht. Ein bestimmtes Derivat, das als C2 bezeichnet wird, wurde als ein potenter Inhibitor des Urease-Enzyms identifiziert, was für bestimmte therapeutische Anwendungen von Bedeutung ist .
Augentropfen-Verabreichung
Ein neuartiges topisches In-situ-Gel-System, das Moxifloxacin enthält, wurde entwickelt, um die Penetration in das Auge und die therapeutische Leistung zu verbessern. Dieses System zielt darauf ab, die Bioverfügbarkeit von Moxifloxacin zur Behandlung von Augeninfektionen zu verbessern. Die pharmakokinetischen Daten in vivo deuten auf eine signifikante Verbesserung der Bioverfügbarkeit von Moxifloxacin aus diesem Gel-System im Vergleich zu herkömmlichen Augentropfen hin .
Pharmakologische Bewertung
Die pharmakologische Bewertung von Moxifloxacin-Ester-Derivaten umfasst die Charakterisierung ihrer Strukturen mithilfe spektroskopischer Verfahren wie 1H-NMR, FT-IR und Massenspektrometrie. Diese Bewertung ist entscheidend für das Verständnis der Eigenschaften und potenziellen Anwendungen dieser Derivate .
Überwindung der Arzneimittelresistenz
Die Modifikation von Moxifloxacin zur Herstellung seiner Ester-Derivate ist ein strategischer Ansatz zur Überwindung der Arzneimittelresistenz. Durch die Änderung der Carbonsäuregruppe an der 3. Position können diese Derivate potenziell Resistenzmechanismen umgehen und die antimikrobielle Aktivität beibehalten oder verstärken .
Wirkmechanismus
Target of Action
Moxifloxacin Methyl Ester, a derivative of Moxifloxacin, primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The bactericidal action of Moxifloxacin Methyl Ester results from the inhibition of these enzymes . This inhibition prevents the supercoiling of bacterial DNA, thereby inhibiting cell replication .
Biochemical Pathways
The inhibition of topoisomerase II and IV affects the DNA replication and transcription pathways in bacteria . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death
Pharmacokinetics
Moxifloxacin, the parent compound of Moxifloxacin Methyl Ester, is rapidly absorbed in humans with a high bioavailability of approximately 90% . It has a plasma half-life between 11.4–15.2 hours, indicating a once-daily treatment regimen . Moxifloxacin is eliminated via metabolic, renal, and biliary/faecal routes
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by Moxifloxacin Methyl Ester leads to the cessation of bacterial growth and eventually bacterial death . This makes it an effective antibiotic against both Gram-positive and Gram-negative bacteria .
Biochemische Analyse
Biochemical Properties
Moxifloxacin Methyl Ester interacts with various enzymes and proteins. It targets the GyrA subunit of DNA gyrase as an initial lethal event . This interaction is crucial in its role as an antibiotic, as it inhibits the growth of susceptible bacteria by inhibiting bacterial DNA topoisomerases .
Cellular Effects
Moxifloxacin Methyl Ester has significant effects on various types of cells and cellular processes. It has enhanced activity in vitro against Gram-positive pathogens and maintains activity against Gram-negative organisms . It influences cell function by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV .
Molecular Mechanism
The mechanism of action of Moxifloxacin Methyl Ester involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes control DNA topology and are vital for chromosome function and replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Moxifloxacin Methyl Ester change over time. It has been observed to cause transient hepatotoxicity, with the most serious liver injury occurring in the 7 days continuous administration group . The transient liver injury can be automatically restored over time .
Dosage Effects in Animal Models
In animal models, the effects of Moxifloxacin Methyl Ester vary with different dosages. In rabbit models of meningitis, treatment with Moxifloxacin resulted in a dose-dependent reduction in bacterial density in the CSF . It was equivalent in efficacy to ceftriaxone or vancomycin .
Metabolic Pathways
Moxifloxacin Methyl Ester is involved in several metabolic pathways. It is mainly metabolized to an N-sulphate (M1) and an acyl-glucuronide (M2). Phase II metabolism occurs in humans but no P450 metabolism .
Transport and Distribution
Moxifloxacin Methyl Ester is transported and distributed within cells and tissues. It is rapidly absorbed, the bioavailability is high (approx. 90%) and the plasma half-life is between 11.4–15.2 h depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with DNA gyrase and topoisomerase IV .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Moxifloxacin Methyl Ester typically involves the esterification of Moxifloxacin. This process can be achieved by reacting Moxifloxacin with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of Moxifloxacin Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methanol and catalysts, with stringent control over reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
**Types of Reactions
Eigenschaften
IUPAC Name |
methyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-29-21-18-14(20(27)15(22(28)30-2)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,3-7,9,11H2,1-2H3/t12-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKHHABNOWGLMO-YVEFUNNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733210 | |
| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721970-35-0 | |
| Record name | Moxifloxacin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOXIFLOXACIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222ZHG2RNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



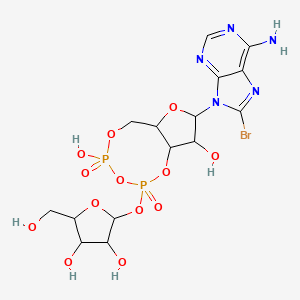
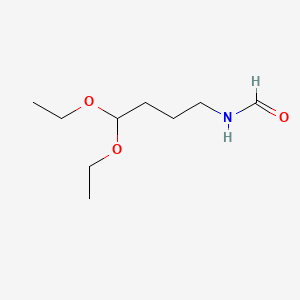
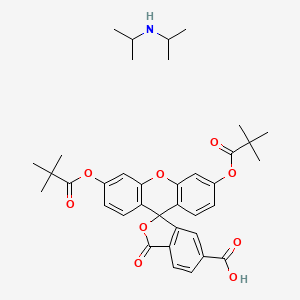


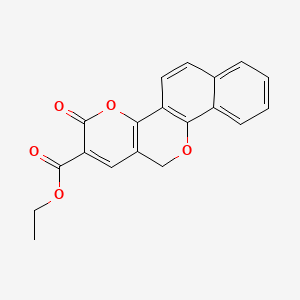
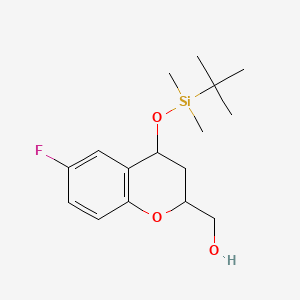
![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)
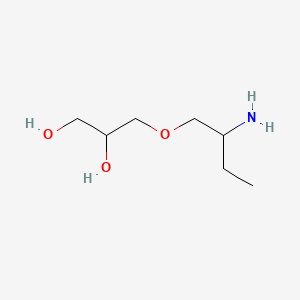
![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)

